molecular formula C16H12N6OS2 B2883593 N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide CAS No. 1251682-25-3

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B2883593
CAS No.: 1251682-25-3
M. Wt: 368.43
InChI Key: YFPOVWCVHMXWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a thiazole carboxamide moiety substituted with a pyrimidin-2-yl amino group. Benzothiazole and thiazole derivatives are widely studied due to their diverse pharmacological profiles, including antimicrobial, anticancer, and enzyme inhibitory activities . The pyrimidine substituent in this compound may enhance binding affinity to biological targets through hydrogen bonding and π-π interactions, while the 4-methyl group on the benzothiazole ring could improve lipophilicity and membrane permeability .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS2/c1-9-4-2-5-11-12(9)20-16(25-11)21-13(23)10-8-24-15(19-10)22-14-17-6-3-7-18-14/h2-8H,1H3,(H,20,21,23)(H,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPOVWCVHMXWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CSC(=N3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the thiazole and pyrimidine moieties. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities.

Medicine

Medicinal chemistry applications include the development of new drugs targeting specific biological pathways. The compound’s ability to interact with various molecular targets makes it a candidate for drug discovery.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features and Bioactivity

Compound Name Structural Features Biological Activity Reference
Target Compound Benzothiazole, thiazole carboxamide, pyrimidin-2-yl amino Potential kinase or antimicrobial activity (inferred)
BTC-a (N-(1,3-benzothiazol-2-yl)-2-(pyrimidin-2-yl amino)acetamide) Benzothiazole, pyrimidinyl amino acetamide (lacking thiazole carboxamide) Least activity against gram-negative bacteria
BZ-IV (N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide) Benzothiazole, piperazinyl acetamide (no pyrimidine or carboxamide) Anticancer activity (synthesis-focused study)
Acotiamide Thiazole carboxamide, diisopropylaminoethyl (no benzothiazole) Prokinetic agent (enhances acetylcholine release)
CHEMBL1983980 Benzothiazole carbamoyl, thiazole carboxylic acid (acidic vs. carboxamide group) LRRK2 inhibitor (pKi = 6.2)
N-(3-acetylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide Thiazole carboxamide, dimethylpyrimidine, acetylphenyl (no benzothiazole) Not reported (structural analog)

Key Observations

Role of Pyrimidine vs. Pyridine: The target compound’s pyrimidin-2-yl amino group distinguishes it from pyridinyl-substituted analogs (e.g., ’s 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides). Pyrimidine’s additional nitrogen may enhance binding to kinase ATP pockets or microbial enzymes via hydrogen bonding .

Impact of Carboxamide Linkage : Compared to BTC-a (), which has an acetamide linker and low antimicrobial activity, the target compound’s thiazole carboxamide may improve stability and target engagement due to stronger hydrogen-bonding capacity .

Benzothiazole vs. Other Cores : The benzothiazole moiety in the target compound and BZ-IV () contrasts with Acotiamide’s simpler thiazole core (). Benzothiazole derivatives often exhibit enhanced cellular uptake and bioavailability due to increased lipophilicity .

Functional Group Variations : CHEMBL1983980 () replaces the carboxamide with a carboxylic acid, reducing its pKi (6.2 vs. typical kinase inhibitors with pKi >7), highlighting the carboxamide’s importance in potency .

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration characterized by multiple heterocycles, specifically a benzothiazole moiety, a thiazole ring, and a pyrimidine substituent. Its molecular formula is C16H12N6OS2C_{16}H_{12}N_{6}OS_{2} with a molecular weight of approximately 368.43 g/mol. The presence of these heterocycles is significant as they contribute to the compound's diverse pharmacological properties.

Antimicrobial Activity

Recent studies indicate that derivatives of benzothiazole, including this compound, exhibit significant inhibitory effects against Mycobacterium tuberculosis . Some derivatives have demonstrated low micromolar inhibitory concentrations (IC50), suggesting strong potential as anti-tubercular agents. The biological activity is attributed to the interaction between the thiazole and pyrimidine moieties with bacterial targets.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, certain thiazole-integrated compounds have shown promising results in inhibiting cancer cell proliferation, with IC50 values ranging from 1.61 to 1.98 µg/mL in specific assays . The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring enhance its antiproliferative activity.

Study on Anti-Tubercular Activity

A study conducted by researchers focused on synthesizing and evaluating a series of benzothiazole derivatives for their anti-tubercular activity. The results indicated that compounds with specific substitutions on the benzothiazole ring exhibited enhanced activity against M. tuberculosis compared to their unsubstituted counterparts. This highlights the importance of structural modifications in optimizing biological activity.

Anticancer Activity Evaluation

In another investigation, several thiazole-based compounds were synthesized and tested against human cancer cell lines. Among these, one compound demonstrated exceptional cytotoxicity with an IC50 value of 6.37 µM against PTP1B (protein tyrosine phosphatase 1B), which is a target in cancer therapy . Molecular docking studies revealed that these compounds interact favorably with key catalytic residues in PTP1B, indicating potential for further development as anticancer agents.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Formation of Benzothiazole Ring : Synthesis begins with the cyclization of 4-methyl-2-aminothiophenol with carbon disulfide.
  • Pyrimidine Integration : The addition of pyrimidine derivatives involves coupling reactions using coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide).
  • Final Coupling : The final product is obtained through amide bond formation between the thiazole and pyrimidine components.

Data Summary Table

Activity Type Target IC50 Value (µM) Reference
Anti-TubercularMycobacterium tuberculosisLow micromolar
AnticancerVarious Cancer Cell Lines1.61 - 6.37
PTP1B InhibitionProtein Tyrosine Phosphatase 1B6.37

Q & A

Q. What are the standard synthetic routes for preparing N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the benzothiazole core via condensation of 2-aminothiophenol with a chlorinated aromatic compound under reflux conditions.
  • Step 2 : Introduction of the pyrimidine-amino group through nucleophilic substitution or coupling reactions, often using catalysts like Pd(PPh₃)₄ for cross-coupling.
  • Step 3 : Thiazole carboxamide formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF . Characterization is performed using NMR (¹H/¹³C), HPLC (>98% purity), and HRMS to confirm structural integrity .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • ¹H and ¹³C NMR : Critical for confirming substituent positions and bond connectivity. For example, the pyrimidine ring protons appear as distinct doublets (δ 8.5–9.0 ppm), while the benzothiazole methyl group resonates near δ 2.5 ppm .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C-S-C vibrations (~690 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., kinase inhibition vs. cytotoxicity) be resolved?

Discrepancies often arise from assay conditions (e.g., cell line specificity, ATP concentration in kinase assays). To address this:

  • Use orthogonal assays : Combine enzymatic inhibition studies (e.g., ADP-Glo™ kinase assays) with cell viability assays (MTT or Annexin V staining) to distinguish direct target effects from off-target cytotoxicity .
  • Perform dose-response profiling : Compare IC₅₀ values across assays; a narrow therapeutic window suggests off-target effects .

Q. What strategies optimize reaction yields for derivatives with modified pyrimidine or benzothiazole substituents?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates, improving coupling efficiency .
  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) increase regioselectivity in Suzuki-Miyaura reactions for pyrimidine derivatization .
  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (80–120°C) and reaction time (12–48 hours), reducing trial-and-error approaches .

Q. How can computational modeling guide SAR studies for this compound?

  • Docking Simulations : Predict binding poses in target proteins (e.g., kinases) using software like AutoDock Vina. For example, the pyrimidine-amino group may form hydrogen bonds with hinge regions of kinase active sites .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with bioactivity to prioritize synthetic targets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .

Methodological Challenges and Solutions

Q. What techniques mitigate low solubility in in vitro assays?

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) to enhance bioavailability .

Q. How are regiochemical ambiguities in thiazole functionalization resolved?

  • 2D NMR (COSY/NOESY) : Identify through-space correlations between protons on adjacent rings .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign substituent positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.